molecular formula C14H20F3N5O2S B10917637 1,5-dimethyl-N-{3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pentyl}-1H-pyrazole-4-sulfonamide

1,5-dimethyl-N-{3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pentyl}-1H-pyrazole-4-sulfonamide

Cat. No.: B10917637
M. Wt: 379.40 g/mol
InChI Key: YSVQWVLFTUDLOZ-UHFFFAOYSA-N
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Description

1,5-DIMETHYL-N~4~-{3-[3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PENTYL}-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with various functional groups. This compound is part of the pyrazole family, known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-DIMETHYL-N~4~-{3-[3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PENTYL}-1H-PYRAZOLE-4-SULFONAMIDE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of hydrazine derivatives with diketones or β-keto esters to form the pyrazole core .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product while minimizing by-products .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,5-DIMETHYL-N~4~-{3-[3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PENTYL}-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively . The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .

Properties

Molecular Formula

C14H20F3N5O2S

Molecular Weight

379.40 g/mol

IUPAC Name

1,5-dimethyl-N-[3-[3-(trifluoromethyl)pyrazol-1-yl]pentyl]pyrazole-4-sulfonamide

InChI

InChI=1S/C14H20F3N5O2S/c1-4-11(22-8-6-13(20-22)14(15,16)17)5-7-19-25(23,24)12-9-18-21(3)10(12)2/h6,8-9,11,19H,4-5,7H2,1-3H3

InChI Key

YSVQWVLFTUDLOZ-UHFFFAOYSA-N

Canonical SMILES

CCC(CCNS(=O)(=O)C1=C(N(N=C1)C)C)N2C=CC(=N2)C(F)(F)F

Origin of Product

United States

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